molecular formula C6H15NO2 B1455855 3-Methoxy-2-methyl-2-(methylamino)propan-1-ol CAS No. 1249442-60-1

3-Methoxy-2-methyl-2-(methylamino)propan-1-ol

Cat. No. B1455855
M. Wt: 133.19 g/mol
InChI Key: JIOSGYFBQBOXDK-UHFFFAOYSA-N
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Description

3-Methoxy-2-methyl-2-(methylamino)propan-1-ol is a chemical compound that belongs to the family of alcohols. It has a molecular formula of C6H15NO2 and a molecular weight of 133.19 g/mol .


Molecular Structure Analysis

The molecular structure of 3-Methoxy-2-methyl-2-(methylamino)propan-1-ol is based on structures generated from information available in ECHA’s databases . The substance identifiers displayed in the InfoCard are the best available substance name, EC number, CAS number and/or the molecular and structural formulas .


Physical And Chemical Properties Analysis

3-Methoxy-2-methyl-2-(methylamino)propan-1-ol is a colorless oil liquid . It has a density of 0.917 g/mL at 25 °C and a refractive index n20/D of 1.448 .

Scientific Research Applications

Application 1: Phase Equilibria Study

  • Methods of Application: The study investigated mixtures of MMP+carbon dioxide at various temperatures (313.2, 333.2, 353.2, 373.2, and 393.2 K) and pressures (4.29 to 20.95 MPa) to obtain phase equilibrium data . The phase separation of vapor+liquid behavior for the MMP plays a momentous function as the organic solvent in a diversity of industrial processes .
  • Results or Outcomes: The two component systems of MMP+ carbon dioxide mixture display type-I in simplest behavior. The measured results for the two component mixtures, MMP+carbon dioxide, are modelled with a general cubic equation of state, the Peng-Robinson, containing the k ij, ηij adjustable factor .

Application 2: Use in Mexedrone

  • Summary of the Application: This compound is a key ingredient in Mexedrone, a synthetic molecule of the cathinone family, which are structurally similar to amphetamines . Mexedrone acts as a releasing agent of serotonin and a reuptake inhibitor for monoamine neurotransmitters serotonin, dopamine, and noradrenaline .
  • Methods of Application: Mexedrone is used recreationally and is often taken orally. The dosage varies depending on the individual’s body weight, tolerance, metabolism, and personal sensitivity .
  • Results or Outcomes: Despite its chemical similarity to mephedrone, it lacks the dopamine and noradrenaline releasing properties, and is approximately 10-20x weaker in its reuptake inhibiting and serotonin releasing properties .

Application 3: Use in Chemical Synthesis

  • Summary of the Application: This compound is used as a reagent in the synthesis of various organic compounds .
  • Methods of Application: The specific methods of application can vary widely depending on the particular synthesis being performed .
  • Results or Outcomes: The outcomes of these syntheses can also vary widely, but in general, this compound is used to introduce the methoxy and methylamino functional groups into a larger molecule .

Application 4: Phase Equilibria Study with Supercritical Carbon Dioxide

  • Summary of the Application: This compound was used in a study of two-component phase equilibria with supercritical carbon dioxide .
  • Methods of Application: The study investigated mixtures of this compound with supercritical carbon dioxide at various temperatures and pressures .
  • Results or Outcomes: The results of this study are used to understand the behavior of these mixtures in various industrial processes .

properties

IUPAC Name

3-methoxy-2-methyl-2-(methylamino)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO2/c1-6(4-8,7-2)5-9-3/h7-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIOSGYFBQBOXDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(COC)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-2-methyl-2-(methylamino)propan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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